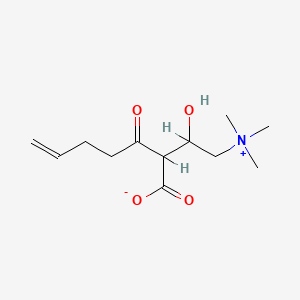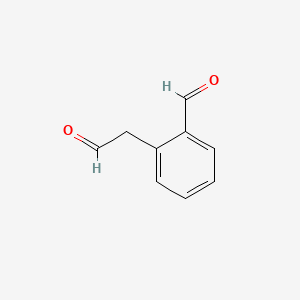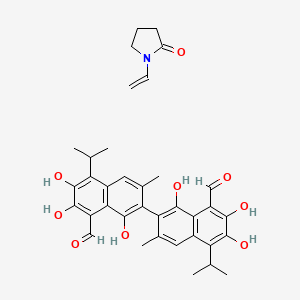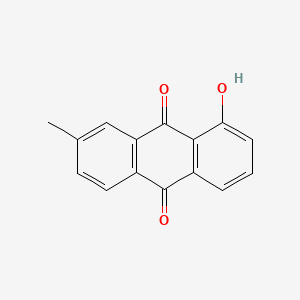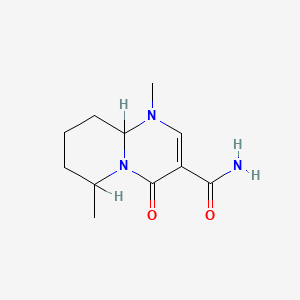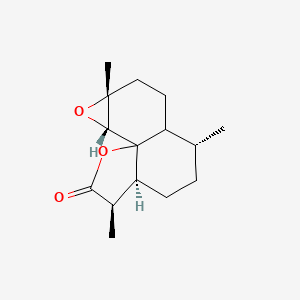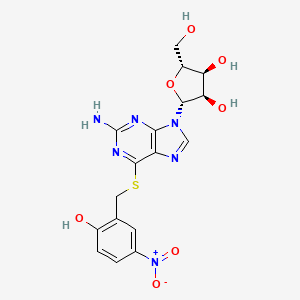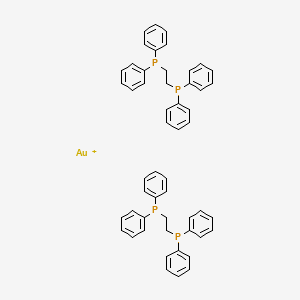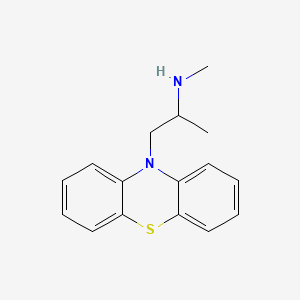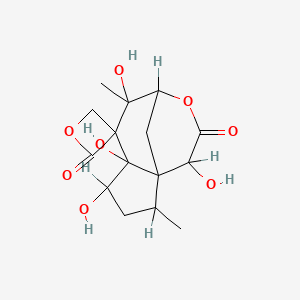
3-Hydroxypropenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxypropenoate is a carboxylic acid.
科学的研究の応用
Tissue Engineering
Polyhydroxyalkanoates (PHAs), including 3-hydroxypropenoate derivatives, have been extensively researched for their use in tissue engineering. These polyesters are attractive for medical applications due to their biodegradability and thermoprocessability. They have been used to develop medical devices and tissue engineering scaffolds, with applications ranging from sutures, cardiovascular patches, wound dressings, to bone marrow scaffolds (Chen & Wu, 2005).
Bioplastics and Biodegradation
The polymerized form of 3-hydroxypropenoate, known as poly(3-hydroxypropionate), is utilized as a bioplastic. Research has focused on the synthesis, physical properties, and biodegradation of polyesters containing 3-hydroxypropenoate monomers. These materials are being developed as alternatives to fossil fuel-derived plastics due to their reduced crystallinity and melting points, making them more versatile for various applications (Andreeßen & Steinbüchel, 2010).
Bio-production of 3-Hydroxypropionic Acid
Studies have investigated the biological production of 3-hydroxypropionic acid (3-HP) from glucose or glycerol. This research is critical for the commercial utilization of 3-HP as a platform chemical for producing various value-added chemicals. The studies also discuss the constraints and potential solutions for microbial 3-HP production (Kumar, Ashok, & Park, 2013).
Biosynthetic Pathways
Efforts have been made to establish biosynthetic pathways for 3-hydroxypropionic acid, aiming to replace chemical synthesis with biotechnology routes. The studies provide insights into the assembly of these pathways and propose solutions for optimizing production (Jiang, Meng, & Xian, 2009).
Gene Expression Control
Research in the field of synthetic biology has explored the use of 3-hydroxypropionic acid-inducible systems from Pseudomonas putida for controlling gene expression in organisms like Escherichia coli. This approach is significant for biotechnology applications, where precise control of gene expression is essential (Hanko, Minton, & Malys, 2017).
Biomedical Applications
Studies have shown that 3-hydroxypropenoate derivatives, particularly polyhydroxyalkanoates, have applications in the biomedical field. They are used in the production of biocompatible and biodegradable medical devices, offering a sustainable alternative to petrochemical-derived materials (Tebaldi et al., 2019).
Advanced Materials Synthesis
Research has also focused on using polyhydroxyalkanoates derived from bacteria, including 3-hydroxypropenoate, as a source of chemical compounds for synthesizing advanced materials and bioactive molecules. These polymers offer a broad spectrum of applications in manufacturing and pharmaceutical industries due to their unique properties (Guzik, 2021).
特性
分子式 |
C3H4O3 |
|---|---|
分子量 |
88.06 g/mol |
IUPAC名 |
(E)-3-hydroxyprop-2-enoic acid |
InChI |
InChI=1S/C3H4O3/c4-2-1-3(5)6/h1-2,4H,(H,5,6)/b2-1+ |
InChIキー |
ZJKIBABOSPFBNO-OWOJBTEDSA-N |
異性体SMILES |
C(=C/O)\C(=O)O |
SMILES |
C(=CO)C(=O)O |
正規SMILES |
C(=CO)C(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



